

# Technical Guide: Tos-aminoxy-Boc-PEG4-Tos (CAS 1807539-01-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tos-aminoxy-Boc-PEG4-Tos**

Cat. No.: **B15621026**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tos-aminoxy-Boc-PEG4-Tos**, a heterobifunctional crosslinker with the CAS number 1807539-01-0. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

## Core Compound Properties

**Tos-aminoxy-Boc-PEG4-Tos** is a polyethylene glycol (PEG) based linker featuring two distinct reactive moieties at its termini: a tosyl group and a Boc-protected aminoxy group. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[\[1\]](#)[\[2\]](#)

| Property          | Value                                             | Source              |
|-------------------|---------------------------------------------------|---------------------|
| CAS Number        | 1807539-01-0                                      | <a href="#">[1]</a> |
| Molecular Formula | C <sub>20</sub> H <sub>33</sub> NO <sub>9</sub> S | <a href="#">[1]</a> |
| Molecular Weight  | 463.54 g/mol                                      | <a href="#">[1]</a> |
| Appearance        | Solid Powder                                      | <a href="#">[1]</a> |
| Purity            | ≥98%                                              | <a href="#">[1]</a> |
| Storage           | Dry, dark, and at -20°C for long-term storage.    | <a href="#">[1]</a> |

#### Functional Groups and Reactivity:

- **Tosyl (Tos) Group:** The tosyl group is an excellent leaving group for nucleophilic substitution reactions, readily reacting with nucleophiles such as amines, thiols, and hydroxyl groups.[\[2\]](#)
- **Boc-Protected Aminoxy Group:** The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive aminoxy group. This aminoxy group can then form a stable oxime bond with an aldehyde or ketone.

## Applications in Drug Development

The bifunctional nature of **Tos-aminoxy-Boc-PEG4-Tos** makes it a versatile tool for linking two different molecules. Its primary applications are in the synthesis of PROTACs and as a potential linker for ADCs.

## PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[\[1\]](#) A PROTAC molecule typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.

The structure of **Tos-aminoxy-Boc-PEG4-Tos** allows for a sequential conjugation strategy to synthesize a PROTAC. For instance, the tosyl group can be reacted with a functional group on

the E3 ligase ligand, followed by deprotection of the Boc group and reaction of the aminoxy group with an aldehyde- or ketone-modified POI ligand. The PEG4 linker provides spatial separation between the two ligands, which is crucial for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.

## Antibody-Drug Conjugate (ADC) Synthesis

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The linker in an ADC plays a critical role in the stability and efficacy of the conjugate. While no specific literature was found detailing the use of **Tos-aminoxy-Boc-PEG4-Tos** in ADCs, its properties make it a candidate for such applications. The tosyl group could be used to conjugate the linker to the antibody (e.g., via reaction with a thiol group on a cysteine residue), and the deprotected aminoxy group could be reacted with a drug molecule containing an aldehyde or ketone.

## Experimental Protocols (Representative)

As no specific experimental protocols for CAS 1807539-01-0 were found in the scientific literature, the following are representative protocols for the synthesis of a PROTAC and an ADC using similar heterobifunctional PEG linkers. These protocols are intended to serve as a general guide.

### Representative Protocol for PROTAC Synthesis

This protocol describes a two-step process for synthesizing a PROTAC using a heterobifunctional linker with a tosyl group and a Boc-protected aminoxy group.

#### Step 1: Conjugation of Linker to E3 Ligase Ligand

- Materials:
  - E3 ligase ligand with a nucleophilic functional group (e.g., an amine or thiol).
  - **Tos-aminoxy-Boc-PEG4-Tos**.
  - Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF).
  - Base (e.g., Diisopropylethylamine - DIPEA).

- Procedure:

1. Dissolve the E3 ligase ligand in anhydrous DMF.
2. Add DIPEA to the solution (typically 2-3 equivalents).
3. Add a solution of **Tos-aminoxy-Boc-PEG4-Tos** (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
4. Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
5. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).
6. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8. Purify the resulting E3 ligase ligand-linker conjugate by column chromatography.

#### Step 2: Deprotection and Conjugation to POI Ligand

- Materials:

- Purified E3 ligase ligand-linker conjugate from Step 1.
- Trifluoroacetic acid (TFA).
- Dichloromethane (DCM).
- POI ligand modified with an aldehyde or ketone group.
- Anhydrous methanol or ethanol.
- Aniline (as a catalyst).

- Procedure:

1. Dissolve the E3 ligase ligand-linker conjugate in DCM.
2. Add TFA (typically 20-50% v/v) to the solution and stir at room temperature for 1-2 hours to remove the Boc protecting group.
3. Monitor the deprotection by LC-MS.
4. Once the reaction is complete, remove the solvent and TFA under reduced pressure.
5. Dissolve the deprotected intermediate and the aldehyde/ketone-modified POI ligand in anhydrous methanol or ethanol.
6. Add a catalytic amount of aniline.
7. Stir the reaction at room temperature for 12-24 hours.
8. Monitor the formation of the oxime bond by LC-MS.
9. Upon completion, concentrate the reaction mixture and purify the final PROTAC molecule by preparative HPLC.

## Representative Protocol for ADC Synthesis

This protocol outlines a potential strategy for synthesizing an ADC using a linker with similar functionalities to **Tos-aminoxy-Boc-PEG4-Tos**.

### Step 1: Antibody Reduction and Linker Conjugation

- Materials:
  - Monoclonal antibody in a suitable buffer (e.g., PBS).
  - Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).
  - **Tos-aminoxy-Boc-PEG4-Tos**.
  - Organic co-solvent (e.g., DMSO).
- Procedure:

1. Treat the antibody solution with a controlled amount of TCEP to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).
2. Incubate the reaction at 37°C for 1-2 hours.
3. Prepare a stock solution of **Tos-aminoxy-Boc-PEG4-Tos** in DMSO.
4. Add the linker solution to the reduced antibody solution.
5. Incubate the reaction at room temperature for 1-2 hours.
6. Remove the excess linker by size-exclusion chromatography (e.g., using a desalting column).

#### Step 2: Drug Conjugation

- Materials:
  - Antibody-linker conjugate from Step 1.
  - TFA in DCM for deprotection.
  - Cytotoxic drug modified with an aldehyde or ketone.
  - Reaction buffer (e.g., acetate buffer, pH 4.5).
- Procedure:
  1. Lyophilize the antibody-linker conjugate.
  2. Perform the deprotection of the Boc group as described in the PROTAC synthesis protocol (Step 2, Procedures 1-4).
  3. Redissolve the deprotected antibody-linker conjugate in the reaction buffer.
  4. Add the aldehyde/ketone-modified cytotoxic drug.
  5. Incubate the reaction at room temperature for 12-24 hours.

6. Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography or hydrophobic interaction chromatography) to remove unconjugated drug and other impurities.
7. Characterize the final ADC for DAR, purity, and aggregation.

## Visualizations

### PROTAC Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

### Representative PROTAC Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of a PROTAC.

## Quantitative Data on the Impact of PEG4 Linkers

The inclusion of a PEG4 linker in a PROTAC or ADC can significantly impact its physicochemical and biological properties. The following tables summarize illustrative data on how PEG linkers can influence these properties.

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties

| Property           | Alkyl Linker | PEG2 Linker    | PEG4 Linker    |
|--------------------|--------------|----------------|----------------|
| Calculated LogP    | High         | Moderate       | Low            |
| Aqueous Solubility | Low          | Moderate       | High           |
| Cell Permeability  | Variable     | Often Improved | Can be Reduced |
| Flexibility        | Low          | Moderate       | High           |

Note: This data is representative and the actual values will depend on the specific ligands used in the PROTAC.

Table 2: Influence of PEG Linker Length on PROTAC Activity (Illustrative)

| PROTAC with Linker | DC50 (nM) | Dmax (%) |
|--------------------|-----------|----------|
| Alkyl Chain        | >1000     | <20      |
| PEG2               | 500       | 60       |
| PEG4               | 100       | 90       |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage. This data is illustrative and highly dependent on the specific PROTAC system.

## Conclusion

**Tos-aminoxy-Boc-PEG4-Tos** is a valuable chemical tool for researchers in drug development. Its heterobifunctional nature, combined with the beneficial properties of the PEG4 spacer, makes it well-suited for the synthesis of complex bioconjugates like PROTACs. While specific

published applications of this exact molecule are not readily available, the principles and representative protocols outlined in this guide provide a strong foundation for its use in the rational design of novel therapeutics. The ability to modulate the physicochemical and biological properties of a molecule through the linker is a key aspect of modern drug design, and **Tos-aminoxy-Boc-PEG4-Tos** represents a useful component in the medicinal chemist's toolbox.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ADC Therapeutics' New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Tos-aminoxy-Boc-PEG4-Tos (CAS 1807539-01-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15621026#tos-aminoxy-boc-peg4-tos-cas-number-1807539-01-0>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)